![molecular formula C11H18N2O4 B2477371 (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate CAS No. 958635-18-2](/img/structure/B2477371.png)
(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate
Overview
Description
(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate, or (S)-tBOTOP, is an organic compound that has been the focus of a great deal of scientific research in recent years. It is a highly active compound with a variety of potential applications in the laboratory and in the pharmaceutical industry.
Scientific Research Applications
Synthesis and Pharmacological Studies
Enantiomer Synthesis and Evaluation
The compound has been used in the synthesis and pharmacological evaluation of enantiomers. For example, the synthesis, chromatographic separation, and evaluation of neuropeptide S receptor (NPSR) antagonists utilized derivatives of this compound, highlighting its importance in medicinal chemistry (Trapella et al., 2011).
Reactivity Studies
Research has also been focused on the reactivity of derivatives of this compound, with studies examining the reactivity under various conditions, thereby contributing to organic chemistry and drug development (Mironovich & Shcherbinin, 2014).
Biological Activity and In Vitro Studies
Pharmacological Characterization
In the context of neuropeptide S, derivatives of this compound have been synthesized and characterized for their pharmacological activities. These studies are crucial for understanding the biological activities and potential therapeutic applications (Okamura et al., 2008).
Antimycobacterial and Antifungal Activity
The compound's derivatives have been evaluated for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Such studies contribute significantly to the discovery of new agents against infectious diseases and for agricultural applications (Doležal et al., 2006).
Chemical Synthesis and Functionalization
Orthogonal Protection Strategy
The compound is utilized in developing orthogonal protection strategies for synthesizing substituted piperazines, demonstrating its role in facilitating complex chemical syntheses (Clark & Elbaum, 2007).
Multigram Synthesis of Fluoroalkyl-Substituted Derivatives
It has been used in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, showcasing its utility in producing compounds on a multigram scale (Iminov et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Neuropeptide S receptor (NPSR) . NPSR is a G protein-coupled receptor that plays a crucial role in modulating arousal, sleep wakefulness, anxiety-like behavior, and feeding .
Mode of Action
The compound acts as an antagonist at the NPSR . It blocks NPS-induced Ca 2+ mobilization, showing displaceable binding to NPSR in the nanomolar range .
Pharmacokinetics
The compound demonstrates pharmacologically relevant levels in plasma and brain after intraperitoneal (i.p.) administration . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
The compound’s antagonistic action on the NPSR results in the modulation of physiological functions such as arousal, sleep wakefulness, anxiety-like behavior, and feeding . In mice, peripheral administration of the compound is able to antagonize NPS-induced horizontal and vertical activity as well as stereotypic behavior .
properties
IUPAC Name |
tert-butyl (8aS)-3-oxo-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-9(14)12-4-5-13-8(6-12)7-16-10(13)15/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZMZZGTQZIUNF-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2[C@@H](C1)COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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